

physical and chemical properties of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-3-sulfonyl chloride

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An In-depth Technical Guide to **1-Methyl-1H-pyrazole-3-sulfonyl Chloride**: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, I've seen countless molecules serve as foundational pillars for complex chemical synthesis. Among these, heterocyclic sulfonyl chlorides are particularly noteworthy for their versatility and reactivity. This guide focuses on a specific yet highly valuable reagent: **1-Methyl-1H-pyrazole-3-sulfonyl chloride**. Our objective is to move beyond a simple data sheet and provide a comprehensive, field-proven perspective for researchers, chemists, and drug development professionals. We will delve into its core properties, logical synthesis strategies, critical handling procedures, and its demonstrated utility in modern medicinal chemistry, grounding every claim in authoritative data.

Core Molecular Profile and Physicochemical Properties

1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS No. 89501-90-6) is a versatile heterocyclic organic compound.^[1] Its structure integrates a 1-methylpyrazole ring with a highly reactive sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis.^[1] This combination allows for the introduction of the methylpyrazole moiety into a wide array of molecular scaffolds, a common strategy in the development of bioactive molecules.^{[1][2]}

The rationale for its utility stems from the stability of the pyrazole core coupled with the high electrophilicity of the sulfonyl chloride group. This dichotomy allows it to act as a stable building block that can be reliably coupled with various nucleophiles under specific conditions.

Physicochemical Data Summary

The physical and chemical properties of a reagent are paramount for designing experiments, ensuring safety, and optimizing reaction conditions. The data below has been consolidated from multiple sources to provide a reliable reference.

Property	Value	Source(s)
CAS Number	89501-90-6	[1][3][4]
Molecular Formula	C ₄ H ₅ ClN ₂ O ₂ S	[1][3][4]
Molecular Weight	180.61 g/mol	[3][4]
Boiling Point	295.67 °C at 760 mmHg	[1]
Density	1.605 g/cm ³	[1]
Refractive Index	1.622	[1]
Flash Point	132.62 °C	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]
Appearance	Colorless to light yellow liquid	[5]

Note: Data for melting point and specific solubility in various solvents are not consistently available in the reviewed literature.

Synthesis and Purification: A Practical Workflow

The synthesis of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** is a multi-step process that requires careful control of reagents and conditions. The general strategy involves the formation of the pyrazole core followed by the introduction of the sulfonyl chloride group.

Recommended Synthetic Protocol

This protocol is a synthesized representation of established chemical principles for this class of compounds.[5] The choice of reagents is critical: chlorosulfonic acid is a powerful sulfonating agent, while thionyl chloride is effective for converting the resulting sulfonic acid to the desired sulfonyl chloride.

Step 1: Sulfonation of 1-Methylpyrazole

- In a fume hood, equip a three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
- Charge the flask with 1-methylpyrazole.
- Cool the flask to 0-5°C using an ice bath.
- Slowly add chlorosulfonic acid via the dropping funnel while maintaining the internal temperature below 10°C. The stoichiometry is critical; an excess of chlorosulfonic acid ensures complete conversion.
- After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.

Step 2: Conversion to Sulfonyl Chloride

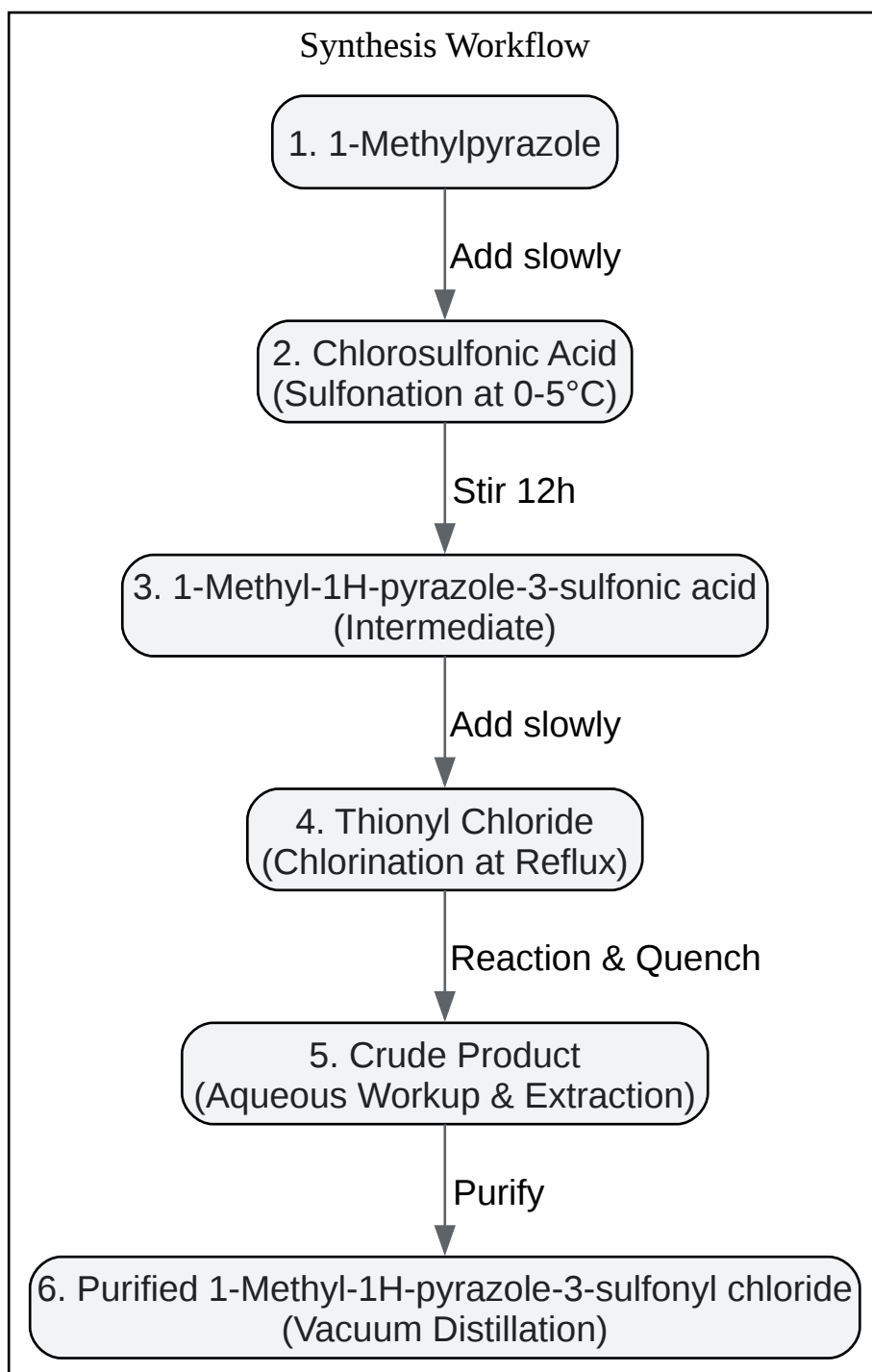
- Cool the reaction mixture from Step 1 back to 0-5°C.
- Carefully and slowly add thionyl chloride to the mixture. This reaction is often exothermic and releases HCl and SO₂ gas, necessitating an efficient fume hood and gas trap.
- Heat the mixture to reflux (typically around 70-80°C) for 2-4 hours until gas evolution ceases. This step drives the conversion of the sulfonic acid to the sulfonyl chloride.
- Cool the mixture to room temperature.
- Carefully quench the reaction by pouring it over crushed ice. The sulfonyl chloride is generally insoluble in water and will precipitate or form an oil.
- Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

- Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **1-Methyl-1H-pyrazole-3-sulfonyl chloride**.

Step 3: Purification

- The crude product can be purified by vacuum distillation. Given its high boiling point, this is the preferred method for achieving high purity.^[1]

Synthesis Workflow Diagram



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Caption: General synthesis pathway for **1-Methyl-1H-pyrazole-3-sulfonyl chloride**.

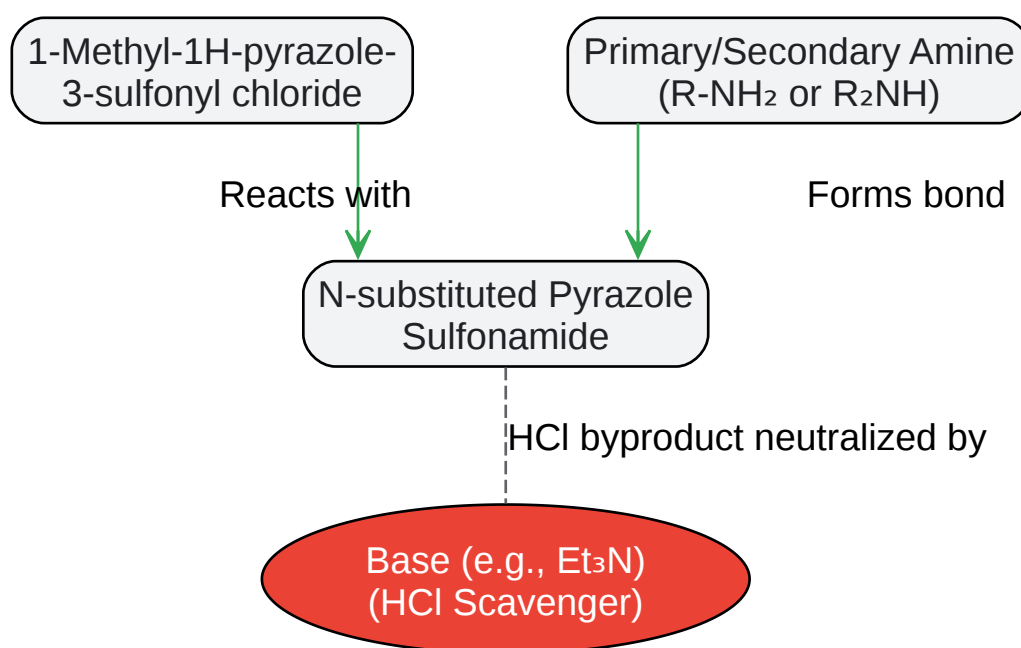
Chemical Reactivity and Safe Handling

The utility of this compound is defined by its reactivity. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles.

Key Reactions: Sulfonamide Formation

The most common application is the formation of sulfonamides through reaction with primary or secondary amines.^[2] This reaction is fundamental to the synthesis of numerous pharmaceuticals.^{[2][6][7]}

Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.



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Caption: Reaction of the sulfonyl chloride with an amine to form a sulfonamide.

Critical Safety and Handling Protocols

Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for inherent risks. The handling of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** must be approached with a clear understanding of its hazards.

- **Corrosivity:** The compound is classified as a corrosive material that causes severe skin burns and eye damage.[3][8] All handling must be performed wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]
- **Water Reactivity:** It reacts violently with water, liberating toxic hydrogen chloride gas.[8] This is a critical consideration. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group, which would deactivate the reagent and generate corrosive acid.[1][8]
- **Incompatible Materials:** Avoid contact with bases, strong oxidizing agents, and amines outside of controlled reaction conditions.[8]
- **Handling and Storage:** Always handle this reagent within a chemical fume hood to prevent inhalation of vapors.[5][8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][5][8]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable.

Spectroscopic methods provide the necessary validation.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum is expected to show characteristic signals for the methyl group protons attached to the pyrazole ring, typically as a singlet.[2] The protons on the pyrazole ring itself will appear as distinct signals in the aromatic region.
 - ^{13}C NMR: The carbon spectrum will show unique peaks corresponding to the methyl carbon and the carbons of the pyrazole ring.[2]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride group. Expect strong, characteristic absorption bands for the symmetric and asymmetric S=O stretching, typically found in the $1350\text{--}1400\text{ cm}^{-1}$ region.[2]

Applications in Drug Discovery and Development

This reagent is not merely a laboratory curiosity; it is an enabling tool in the creation of high-value therapeutics. Its primary role is as a key intermediate for building complex molecules with desired biological activities.

- **Glucokinase Activators:** It is used as a synthetic reagent in the preparation of glucokinase activators.^[1] These molecules are investigated as potential treatments for metabolic disorders like diabetes by enhancing glucose homeostasis and improving insulin sensitivity.^[1] The pyrazole sulfonamide moiety often serves as a crucial pharmacophore in these activators.
- **NAAA Inhibitors:** An in-depth study on N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors identified a potent class of compounds based on an azabicyclo[3.2.1]octane-pyrazole sulfonamide core.^[6] NAAA inhibition is an anti-inflammatory strategy, and the pyrazole sulfonamide structure derived from reagents like **1-Methyl-1H-pyrazole-3-sulfonyl chloride** was central to achieving high inhibitory activity and favorable drug-like properties.^[6]
- **General Bioactive Scaffolds:** The pyrazole-sulfonamide linkage is a well-established motif in medicinal chemistry, found in compounds with anticancer and antiproliferative activities.^{[7][9]} The ability to easily synthesize derivatives using this sulfonyl chloride makes it a valuable tool for structure-activity relationship (SAR) studies.^[6]

Conclusion

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a reagent of significant strategic importance. Its well-defined physicochemical properties, combined with its predictable and high-yield reactivity, make it a reliable building block for complex molecular design. While its handling demands rigorous safety protocols due to its corrosivity and water reactivity, these challenges are readily managed with standard laboratory procedures. For researchers in drug discovery and organic synthesis, mastering the use of this compound provides a direct and effective route to novel sulfonamide-based molecules with substantial therapeutic potential.

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